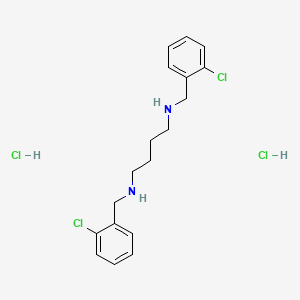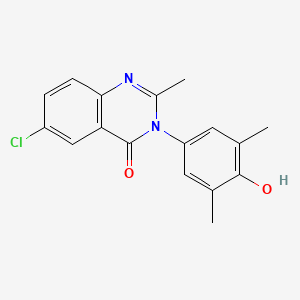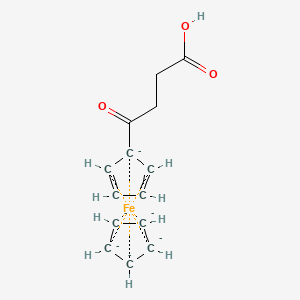
4-Cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Carboxypropionyl)ferrocene is an organometallic compound derived from ferrocene, which consists of a ferrocene core with a 3-carboxypropionyl group attached Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-carboxypropionyl)ferrocene typically involves the Friedel-Crafts acylation of ferrocene using succinic anhydride. The reaction proceeds as follows:
Friedel-Crafts Acylation: Ferrocene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (3-carboxypropionyl)ferrocene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: While the laboratory synthesis of (3-carboxypropionyl)ferrocene is well-documented, its industrial production methods are less common. Industrial production would likely involve scaling up the Friedel-Crafts acylation process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (3-Carboxypropionyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form the corresponding ferrocenium ion.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (3-hydroxypropionyl)ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3-Carboxypropionyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ferrocene derivatives and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and electrochemical sensors.
Mecanismo De Acción
The mechanism of action of (3-carboxypropionyl)ferrocene involves its
Propiedades
Fórmula molecular |
C14H14FeO3-6 |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
4-cyclopenta-2,4-dien-1-yl-4-oxobutanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H;/q-1;-5; |
Clave InChI |
NFNJDYBEFPNKSG-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)CCC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

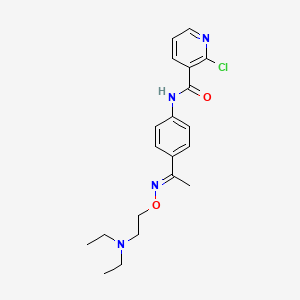
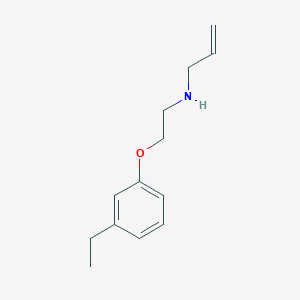

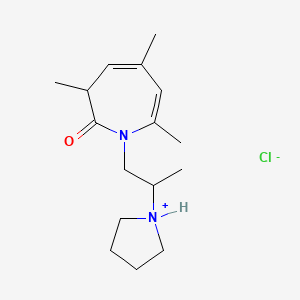
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
